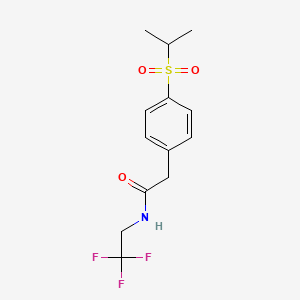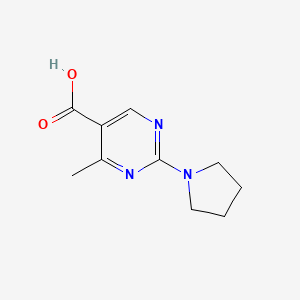
2-(4-(isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound known for its diverse applications in scientific research and industry. Its unique chemical structure features both an isopropylsulfonyl and a trifluoroethyl group, contributing to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide generally involves multiple steps:
Nitration: : Nitration of an appropriate starting phenyl compound.
Reduction: : Reduction of the nitro group to an amine.
Acetylation: : Introduction of the acetamide functionality.
Substitution: : Introduction of the isopropylsulfonyl and trifluoroethyl groups through substitution reactions.
Key conditions typically include controlled temperatures, the use of catalytic amounts of acids or bases, and solvents such as dichloromethane or ethanol to facilitate reactions.
Industrial Production Methods
On an industrial scale, the compound can be synthesized through a similar process, but with optimization for yield and purity. Large-scale reactors, continuous flow processes, and advanced purification techniques (e.g., recrystallization, chromatography) are often employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide undergoes various types of reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction of specific functional groups can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkyl halides, alcohols. Reactions typically require conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and suitable solvents.
Major Products
Major products formed from these reactions can vary widely:
Sulfoxides and sulfones: : From oxidation reactions.
Amines and alcohols: : From reduction reactions.
Substituted derivatives: : From substitution reactions, depending on the nucleophiles or electrophiles used.
Scientific Research Applications
2-(4-(Isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide finds applications in several fields:
Chemistry: : Used as a reagent in organic synthesis, particularly in forming complex molecular structures.
Biology: : Investigated for its potential as a bioactive compound, possibly interacting with enzymes or proteins.
Medicine: : Explored for therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: : Utilized in the development of novel materials, coatings, and specialized polymers.
Mechanism of Action
The mechanism by which 2-(4-(isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural elements may facilitate binding to active sites, leading to modulation of biological pathways. For instance, the trifluoroethyl group may enhance membrane permeability, while the isopropylsulfonyl group can influence reactivity with other biomolecules.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-(isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide stands out due to its specific combination of functional groups:
Similar Compounds: : 2-(4-(Methylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide; 2-(4-(Isopropylsulfonyl)phenyl)-N-(2,2,2-difluoroethyl)acetamide.
Uniqueness: : The presence of both isopropylsulfonyl and trifluoroethyl groups imparts unique chemical reactivity and potential biological activity not seen in closely related compounds.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c1-9(2)21(19,20)11-5-3-10(4-6-11)7-12(18)17-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOBMOZFJOTCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid](/img/structure/B2913539.png)




![5-benzyl-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2913549.png)



![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2913560.png)

